Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-aminopyridine under acidic conditions to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with ethyl chloroformate and sodium ethoxide to introduce the ethoxy-oxoethylidene group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethylidene group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts[][3].
Mechanism of Action
The mechanism of action of Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Uniqueness
Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrido[1,2-a]pyrimidine core is particularly notable for its potential in medicinal chemistry .
Properties
CAS No. |
64405-49-8 |
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Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
ethyl (9E)-9-(2-ethoxy-2-oxoethylidene)-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O5/c1-3-21-12(18)8-10-6-5-7-17-13(10)16-9-11(14(17)19)15(20)22-4-2/h8-9H,3-7H2,1-2H3/b10-8+ |
InChI Key |
BAESFPJDLRNSHO-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCN2C1=NC=C(C2=O)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=C1CCCN2C1=NC=C(C2=O)C(=O)OCC |
Origin of Product |
United States |
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